

Physicochemical properties of "Methyl 1-aminocyclohexane-1-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1-aminocyclohexane-1-carboxylate

Cat. No.: B1308332

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 1-aminocyclohexane-1-carboxylate**

Abstract

Methyl 1-aminocyclohexane-1-carboxylate (CAS No. 4507-57-7) is a cyclic amino acid ester of significant interest in synthetic chemistry and as a building block for pharmaceutical agents. Its rigid cyclohexyl scaffold and functional groups—a primary amine and a methyl ester—make it a valuable synthon for creating complex molecules with specific conformational constraints. Understanding its fundamental physicochemical properties is critical for its application in reaction optimization, formulation development, and predictive modeling of its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known physicochemical data for **Methyl 1-aminocyclohexane-1-carboxylate**, details the standard experimental protocols for their determination, and presents logical and procedural workflows through visual diagrams.

Chemical Identity and Structure

- IUPAC Name: **Methyl 1-aminocyclohexane-1-carboxylate**
- CAS Number: 4507-57-7[1][2][3]
- Molecular Formula: C₈H₁₅NO₂[1][2][3]

- Synonyms: 1-Aminocyclohexanecarboxylic acid methyl ester, Methyl-1-aminocyclohexane carboxylate[1][2][3]
- Molecular Structure:
 - SMILES: COC(=O)C1(N)CCCCC1[1]
 - InChI Key: KRDTUMQGDPZW MF-UHFFFAOYSA-N[2]

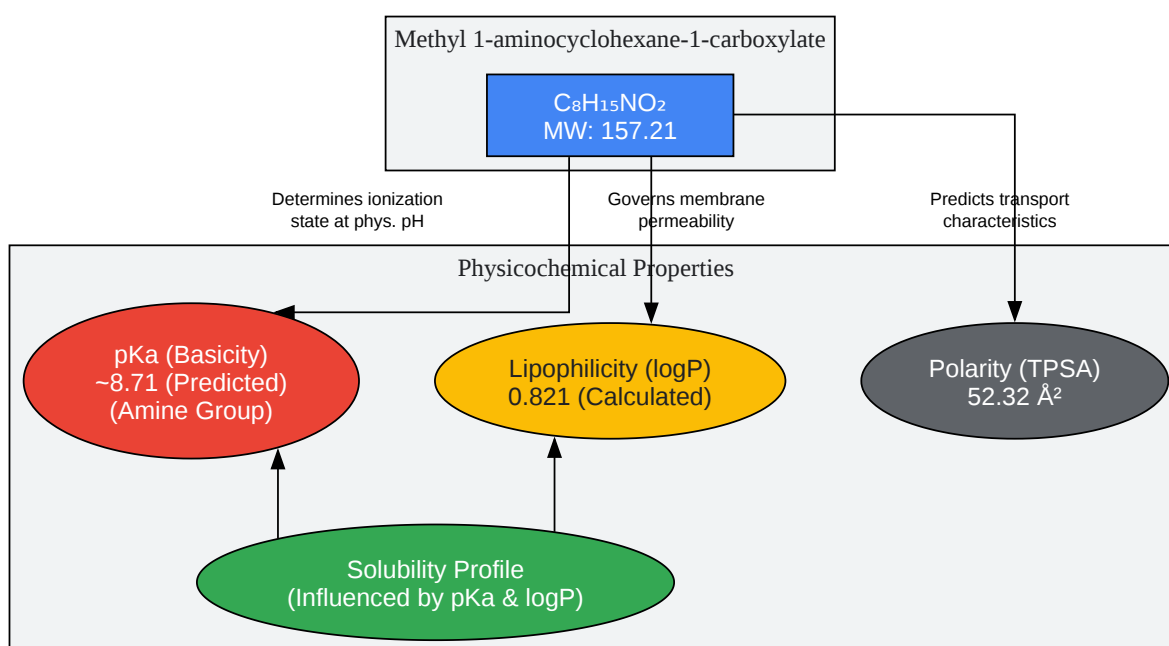
Summary of Physicochemical Properties

The quantitative physicochemical properties of **Methyl 1-aminocyclohexane-1-carboxylate** are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source (Citation)
Molecular Weight	157.21 g/mol	[1][2][3][4]
Physical Form	Liquid	[2]
Boiling Point	209.9 ± 23.0 °C (Predicted)	[3][4]
Density	1.047 ± 0.06 g/cm ³ (Predicted)	[3][4]
Flash Point	79.4 °C	[3]
Vapor Pressure	0.198 mmHg at 25°C	[3]
Refractive Index	1.472	[3]
pKa (Predicted)	8.71 ± 0.10 (Basic)	[4]
logP (Computational)	0.821	[1]
TPSA	52.32 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	1	[1]

Key Property Analysis and Visualization

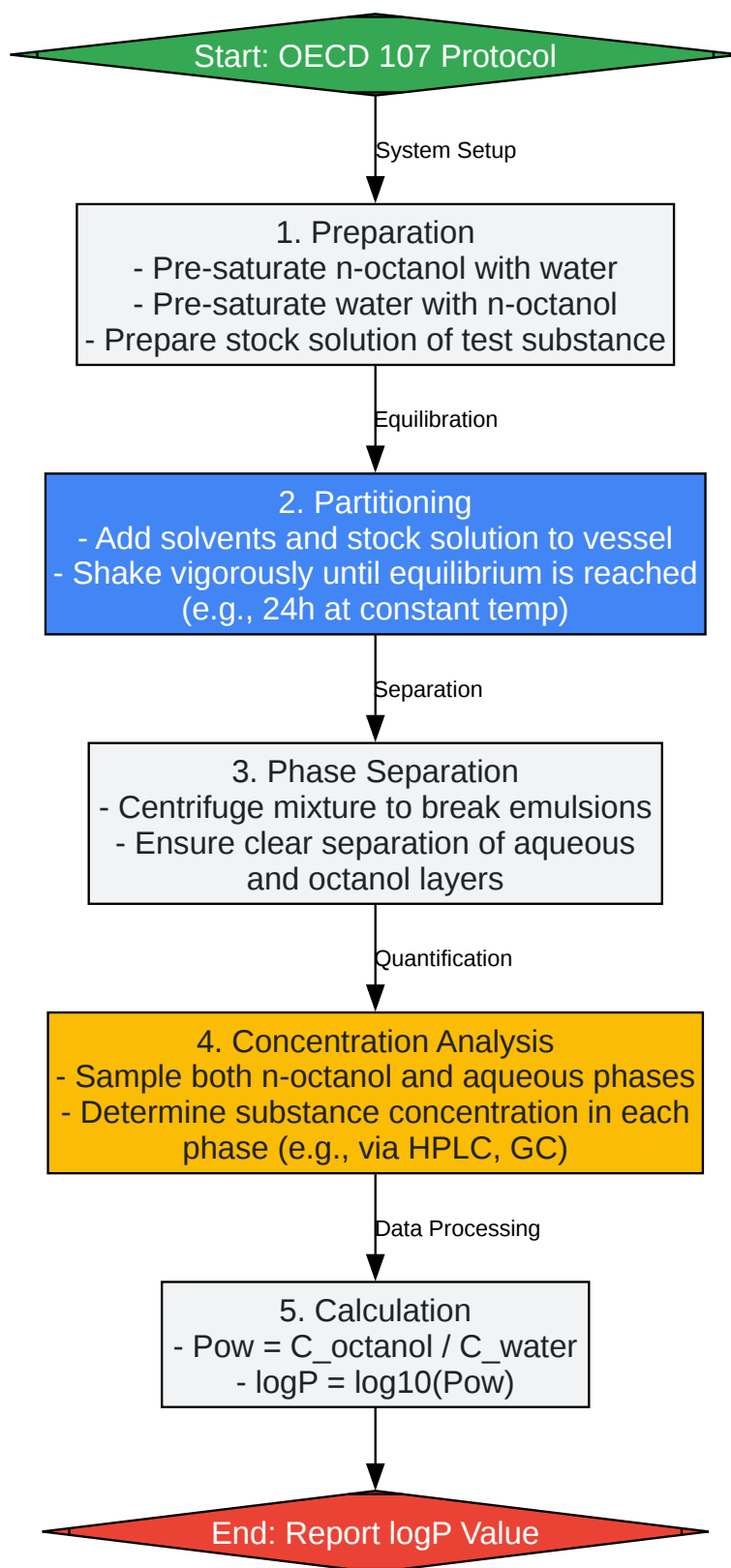
The interplay between the molecular structure and the resulting physicochemical properties is fundamental. The following diagram illustrates the logical relationship between the core structure of **Methyl 1-aminocyclohexane-1-carboxylate** and its key descriptors relevant to drug development.



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Fig 1. Relationship between molecular structure and key properties.

The partition coefficient (logP) is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The workflow for its experimental determination via the Shake-Flask Method is outlined below.



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Fig 2. Workflow for logP determination via Shake-Flask Method (OECD 107).

Standardized Experimental Protocols

The values presented in this guide are determined using standardized, validated methodologies. Below are detailed summaries of the protocols typically employed for measuring key physicochemical properties.

Determination of Partition Coefficient (logP) - OECD 107 Shake-Flask Method

This method directly determines the n-octanol/water partition coefficient (P_{ow}) for values in the log P_{ow} range of -2 to 4.[\[3\]](#)[\[5\]](#)

- Principle: A known amount of the test substance is dissolved in a two-phase system of n-octanol and water. The system is agitated until equilibrium is achieved, after which the concentration of the substance in each phase is measured. The partition coefficient is the ratio of these concentrations.[\[3\]](#)[\[6\]](#)
- Apparatus:
 - Centrifuge tubes with stoppers.
 - Mechanical shaker or vortex mixer.
 - Centrifuge capable of at least 2000-3000g.
 - Analytical instrument for concentration measurement (e.g., HPLC, GC).
 - Constant temperature bath or room (20-25°C).[\[6\]](#)
- Procedure:
 - Solvent Preparation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours, followed by a separation period.
 - Test Solution: A stock solution of the test substance is prepared in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.[\[3\]](#)

- Equilibration: Measured volumes of the two saturated solvents and the stock solution are combined in a centrifuge tube. Typically, three runs are performed with different volume ratios of n-octanol to water.[6]
- Agitation: The vessels are agitated until equilibrium is reached. This is confirmed by measuring the concentration in one phase at different time intervals until it remains constant.
- Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of the two phases.[6]
- Analysis: The concentration of the substance in each phase is determined using a suitable analytical method.
- Calculation: The partition coefficient (P_{ow}) is calculated as the ratio of the concentration in the n-octanol phase (C_o) to the concentration in the aqueous phase (C_w). The final value is expressed as $\log_{10}(P_{ow})$.

Determination of Density - OECD 109

This guideline outlines several methods for determining the density of liquids.[1][7] For a liquid like **Methyl 1-aminocyclohexane-1-carboxylate**, common methods include the use of an oscillating densitometer, pycnometer, or hydrometer.[7][8][9]

- Principle (Oscillating Densimeter Method): A U-shaped tube is vibrated at its resonant frequency. This frequency changes when the tube is filled with the sample liquid. The density is calculated from the change in frequency after calibration with two substances of known density.
- Procedure:
 - Calibration: The instrument is calibrated using two reference standards (e.g., dry air and double-distilled water) whose densities span the expected range of the sample.
 - Temperature Control: The measurement cell is brought to and maintained at a constant temperature, typically 20°C.

- Measurement: The sample is introduced into the U-tube, ensuring no air bubbles are present.
- Reading: The instrument measures the oscillation period, from which the density is automatically calculated and displayed. Duplicate measurements are required.

Determination of Dissociation Constant (pKa) - OECD 112

This guideline describes methods for determining the dissociation constants of substances in water, which is crucial for understanding their behavior at different pH values.^[4] For a compound with a basic amine group, the titration method is highly suitable.^{[10][11]}

- Principle (Titration Method): A solution of the substance is titrated with a strong acid (for a basic substance). The pH is monitored throughout the titration, and the resulting pH curve is used to calculate the pKa.^{[10][12]}
- Procedure:
 - Solution Preparation: A precise amount of the test substance is dissolved in CO₂-free, deionized water to a known concentration (e.g., 0.01 M).^[12]
 - Titration: The solution is placed in a thermostatted vessel and titrated with a standardized strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added.
 - Calculation: The pKa is the pH at which half of the substance has been protonated (i.e., at the half-equivalence point). It can be calculated from multiple points along the curve using the Henderson-Hasselbalch equation.^[13]

Determination of Boiling Point - Micro-Method

For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and accurate laboratory method.^{[14][15]}

- Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, this point is identified when the pressure of the vapor inside a small inverted capillary equals the atmospheric pressure.
- Procedure:
 - Setup: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is placed inside with the open end down.[16]
 - Heating: The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heat distribution.[15]
 - Observation: As the temperature rises, air trapped in the capillary expands and escapes. When the boiling point is reached, a rapid and continuous stream of bubbles emerges from the capillary as the sample vaporizes.[14][15]
 - Measurement: Heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube.[14]

Conclusion

The physicochemical properties of **Methyl 1-aminocyclohexane-1-carboxylate** define its potential and limitations in chemical synthesis and drug discovery. Its moderate lipophilicity (logP ~0.82), basicity (pKa ~8.71), and polarity (TPSA ~52.32 Å²) provide a balanced profile that is often desirable for developing orally available therapeutic agents. The data and standardized protocols compiled in this guide offer a robust foundation for researchers to confidently utilize this compound in their work, enabling more accurate modeling, efficient process development, and informed design of new chemical entities.

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- To cite this document: BenchChem. [Physicochemical properties of "Methyl 1-aminocyclohexane-1-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1308332#physicochemical-properties-of-methyl-1-aminocyclohexane-1-carboxylate]

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